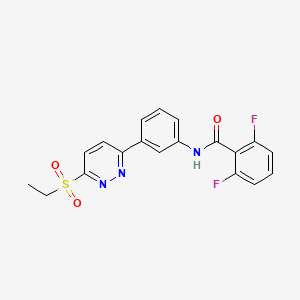
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide” is a chemical compound that belongs to the class of pyridazinone derivatives . Pyridazinone derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .
Synthesis Analysis
The synthesis of pyridazinone derivatives, including “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide”, often involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .科学的研究の応用
Synthesis and Medicinal Chemistry
Research on sulfonamides, including those structurally related to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide, highlights their significance in medicinal chemistry for the development of new therapeutic agents. The synthesis of novel sulfonamide compounds often aims at improving pharmacological profiles or exploring new therapeutic targets. For example, studies have synthesized and evaluated sulfonamides for their antibacterial properties, indicating their potential use as antimicrobial agents (Darwish et al., 2014; Azab et al., 2013). These studies contribute to the ongoing search for new drug candidates in the fight against resistant bacterial strains.
Pharmacological Applications
The pharmacological exploration of sulfonamides, including analogs and derivatives, underscores their versatility and potential in addressing various health conditions. For instance, sulfonamides have been investigated for their potential in treating cardiovascular diseases due to their electrophysiological activities (Morgan et al., 1990). This suggests that compounds like N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide could be explored for similar pharmacological effects.
Chemical Properties and Applications
The study of sulfonamide compounds extends beyond pharmacology into areas such as solubility, thermodynamics, and chemical reactivity (Imran et al., 2017). These investigations provide insights into the physical and chemical properties that can influence the application of sulfonamides in various industrial and pharmaceutical processes. Understanding these properties is crucial for the development of new compounds with optimized performance and functionality.
Environmental and Analytical Chemistry
Sulfonamides have also been the focus of environmental studies, particularly in the context of pollution and remediation. Research on the oxidative degradation of pollutants using sulfonamide compounds indicates their potential application in environmental cleanup efforts (Park et al., 2016). Additionally, the development of sensitive analytical methods for detecting sulfonamide antibiotics in environmental samples underscores the importance of these compounds in monitoring and managing environmental health (Adrián et al., 2009).
特性
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)17-10-9-16(23-24-17)12-5-3-6-13(11-12)22-19(25)18-14(20)7-4-8-15(18)21/h3-11H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOYCLQCNZRRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2928101.png)
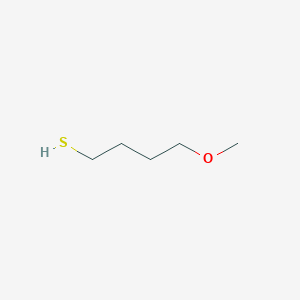


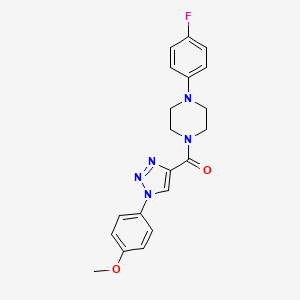
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2928111.png)
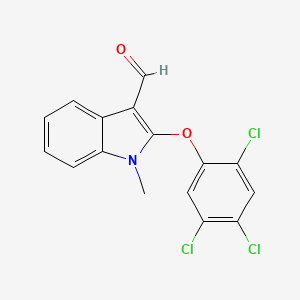
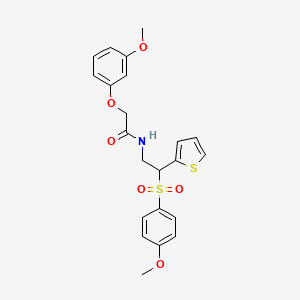
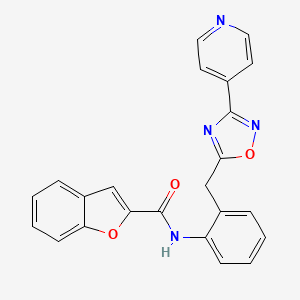
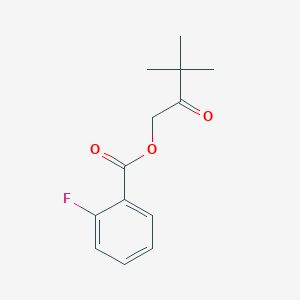
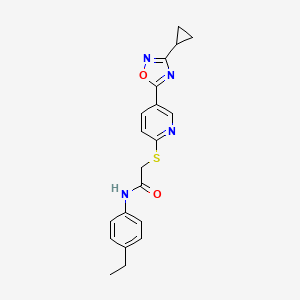
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2928121.png)